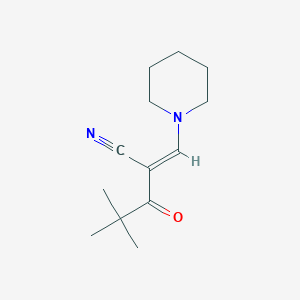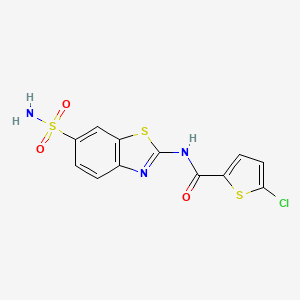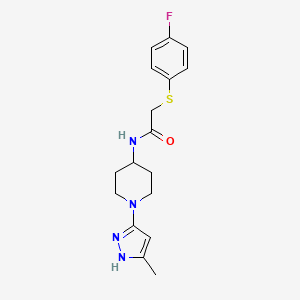
(E)-2-(2,2-dimethylpropanoyl)-3-piperidino-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2,2-dimethylpropanoyl)-3-piperidino-2-propenenitrile is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Syntheses : Enaminones, closely related to the compound , are used as building blocks in heterocyclic syntheses. For instance, reactions of enaminones with malononitrile lead to novel routes to dihydropyridazine-4-carboxylic acids, indicating the potential for creating diverse heterocyclic compounds (Alnajjar et al., 2008).
Thermal Response in Polymerization : This compound's derivatives play a role in polymer science. For example, the thermal response of narrow-disperse poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization involves similar structures, indicating their utility in developing specific polymers with desired properties (Xia et al., 2005).
Synthesis of Piperidine Derivatives : Research into the synthesis of various piperidine derivatives, which are structurally related to the compound, shows the compound's versatility in creating new chemical entities. These compounds have potential applications in pharmaceuticals and materials science (Lee et al., 2006).
Drug Discovery and Synthesis : The compound's derivatives have been used in drug discovery processes. For example, a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with related compounds leads to the efficient synthesis of CMe2CF3-containing heteroarenes, which are significant in drug discovery (Shi et al., 2018).
Ion Exchange Membranes : Poly(arylene piperidinium)s, which include similar structural components, are studied as anion exchange membranes (AEMs) for alkaline fuel cells. This indicates the compound's relevance in energy storage and conversion technologies (Olsson et al., 2018).
Cytotoxic Activities : Derivatives of this compound, specifically those involving piperidine and malonitrile, have been synthesized and shown to exhibit cytotoxic activities against human tumor cell lines. This demonstrates the potential therapeutic applications of these compounds in cancer research (Vosooghi et al., 2010).
Antimicrobial Properties : Some derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the compound's potential use in developing new antimicrobial agents (Kheder et al., 2012).
Optical Materials : The compound's derivatives are also explored in the context of nonlinear optical materials, indicating its potential applications in optical technologies and materials science (Gainsford et al., 2008).
Propriétés
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-(piperidin-1-ylmethylidene)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)11(9-14)10-15-7-5-4-6-8-15/h10H,4-8H2,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMJCNQGZIVMG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N1CCCCC1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{12,13-dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2971037.png)
![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2971038.png)
![4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2971040.png)
![2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2971041.png)
![3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2971044.png)
![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2971049.png)




